Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of N-ethyl-4-methylpyrimidin-5-amine
Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of N-ethyl-4-methylpyrimidin-5-amine
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyrimidine derivatives as privileged scaffolds. N-ethyl-4-methylpyrimidin-5-amine (CAS: 408509-65-9)[1] is a highly versatile, functionalized heterocyclic building block[2]. Its unique substitution pattern—a methyl group at C4 and an N-ethyl substituted amine at C5—imparts distinct physicochemical properties, rendering it an excellent bioisostere and hinge-binding motif in kinase inhibitor design and ferroptosis modulation[3]. This whitepaper systematically deconstructs its structural properties, provides self-validating synthetic protocols, and explores its applications in medicinal chemistry.
Chemical Structure & Physicochemical Profiling
The core of N-ethyl-4-methylpyrimidin-5-amine consists of a diazine (pyrimidine) ring, which is inherently electron-deficient due to the two electronegative nitrogen atoms (N1 and N3). However, the electron-donating secondary amine at C5 and the mild inductive effect of the C4 methyl group modulate this electron deficiency, fine-tuning its reactivity and binding affinity.
Structural Parameters
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Chemical Name: N-ethyl-4-methylpyrimidin-5-amine
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CAS Registry Number: 408509-65-9[1]
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Molecular Formula: C7H11N3[4]
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Molecular Weight: 137.18 g/mol
Physicochemical Data Summary
To facilitate rational drug design, the following table summarizes the critical physicochemical properties, calculated and derived from empirical trends of structurally analogous pyrimidines[5].
| Property | Value | Mechanistic Implication |
| LogP (Predicted) | ~0.8 - 1.2 | Optimal lipophilicity for aqueous solubility while maintaining membrane permeability. |
| pKa (Pyrimidine N1/N3) | ~2.5 - 3.0 | Weakly basic; remains unprotonated at physiological pH (7.4), ensuring availability for H-bonding. |
| pKa (Conjugate Acid of C5-NH) | ~5.0 - 5.5 | The exocyclic amine is less basic than aliphatic amines due to resonance delocalization into the electron-deficient pyrimidine ring. |
| Topological Polar Surface Area (TPSA) | 37.8 Ų | Excellent for blood-brain barrier (BBB) penetration if required for CNS targets. |
| Hydrogen Bond Donors (HBD) | 1 | The secondary amine (N-H) serves as a critical HBD. |
| Hydrogen Bond Acceptors (HBA) | 2 | The pyrimidine nitrogens act as potent HBAs. |
Synthetic Methodologies & Causality
Synthesizing N-alkylated aminopyrimidines requires careful control of regioselectivity to avoid over-alkylation. The most robust and scalable method to synthesize N-ethyl-4-methylpyrimidin-5-amine is the reductive amination of 5-amino-4-methylpyrimidine (CAS: 3438-61-7)[6] with acetaldehyde.
Causality Behind Reagent Selection
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Why Reductive Amination over Direct Alkylation? Direct alkylation with ethyl iodide often leads to a mixture of mono- and di-alkylated products, as well as potential alkylation at the pyrimidine nitrogens (forming quaternary salts). Reductive amination proceeds via an imine/iminium intermediate, strictly limiting the reaction to mono-alkylation.
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Why Sodium Triacetoxyborohydride (NaBH(OAc)3)? NaBH(OAc)3 is a mild reducing agent that selectively reduces imines/iminium ions in the presence of aldehydes, minimizing the premature reduction of the starting acetaldehyde into ethanol.
Workflow Diagram: Reductive Amination
Caption: Stepwise reductive amination workflow ensuring mono-alkylation of the C5 amine.
Standardized Experimental Protocol
Trustworthiness in chemical synthesis relies on self-validating systems. The following protocol integrates in-process controls (IPCs) to ensure high yield and purity.
Step-by-Step Synthesis
Reaction Formulation:
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Preparation: Dissolve 5-amino-4-methylpyrimidine (1.0 eq, 10 mmol, 1.09 g)[7] in anhydrous 1,2-dichloroethane (DCE) (30 mL) under an inert argon atmosphere.
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Imine Formation: Add acetaldehyde (1.1 eq, 11 mmol) dropwise at 0 °C, followed by glacial acetic acid (1.0 eq) to catalyze the Schiff base formation.
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Causality: The low temperature prevents the volatilization of acetaldehyde (b.p. 20.2 °C) and controls the exothermic condensation.
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Reduction: Stir for 30 minutes, then add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol) in portions. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Self-Validation (IPC): Monitor via LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the starting material mass (m/z 110 [M+H]+) and the appearance of the product mass (m/z 138 [M+H]+) validates the reduction step.
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
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Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).
Applications in Drug Discovery
In medicinal chemistry, N-ethyl-4-methylpyrimidin-5-amine is frequently utilized as a core scaffold or a peripheral binding motif in targeted therapeutics, particularly kinase inhibitors and ferroptosis modulators[3].
The Hinge-Binding Motif
Protein kinases share a highly conserved ATP-binding pocket featuring a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The pyrimidine core of our target compound acts as an excellent adenine bioisostere.
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H-Bond Acceptor: The N1 or N3 of the pyrimidine ring accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met or Cys residues).
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H-Bond Donor: The exocyclic N-ethyl amine at C5 can donate a hydrogen bond to a backbone carbonyl in the hinge.
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Steric Shielding: The C4 methyl group and the N-ethyl group provide steric bulk that locks the conformation of the molecule, reducing entropic penalty upon binding and directing the vector of subsequent functional groups into the hydrophobic pockets (e.g., DFG-out or DFG-in pockets).
Pharmacophore Binding Diagram
Caption: Pharmacophore model illustrating the hinge-binding interactions of the pyrimidine scaffold.
Conclusion
N-ethyl-4-methylpyrimidin-5-amine is a structurally elegant building block that balances lipophilicity, hydrogen-bonding capacity, and conformational rigidity. By employing controlled reductive amination, researchers can reliably synthesize this compound for integration into advanced pharmaceutical pipelines. Its strategic placement in a drug molecule can dramatically enhance target affinity, particularly in kinase-driven pathologies and complex metabolic disorders.
Sources
- 1. Page loading... [guidechem.com]
- 2. nextsds.com [nextsds.com]
- 3. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 4. Chemical Product Catalog _Letter P_Page 1203_Chemicalbook [chemicalbook.com]
- 5. PubChemLite - C9H15N3 - Explore [pubchemlite.lcsb.uni.lu]
- 6. 3438-61-7|5-Amino-4-methylpyrimidine|BLD Pharm [bldpharm.com]
- 7. 3438-61-7|5-Amino-4-methylpyrimidine|BLD Pharm [bldpharm.com]
